4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide
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Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, and reactivity .Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide (F6200-0533) is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
F6200-0533 interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions . These interactions inhibit the activity of the SDH enzyme, thereby affecting the energy production within cells .
Result of Action
The inhibition of the SDH enzyme by F6200-0533 leads to a decrease in ATP production within cells . This can have various molecular and cellular effects, depending on the specific cell type and the physiological context. In the case of certain fungi, this inhibition results in effective antifungal activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of F6200-0533 Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the SDH enzyme.
properties
IUPAC Name |
4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c14-11-3-1-10(2-4-11)12(16)15-9-13(17)5-7-18-8-6-13/h1-4,17H,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDRJAIUUOGDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide |
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